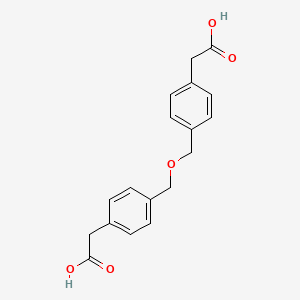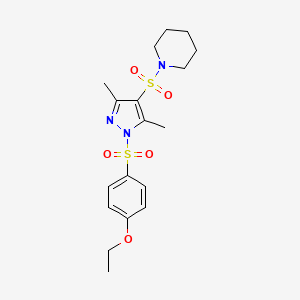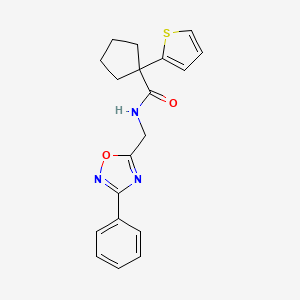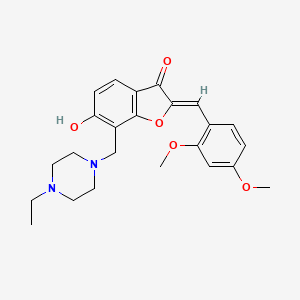
Di(4-carboxymethyl)benzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(4-carboxymethyl)benzyl ether is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 . It is an ether derivative, which means it contains an oxygen atom bonded to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of ethers like this compound can be achieved through various methods. One common method is the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with an alkyl halide . Another method involves the use of benzyl trichloroacetimidate, which allows for protection under acidic conditions .Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The structure is based on an ether backbone, with additional carboxymethyl groups attached to the benzyl components .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 521.8±45.0 °C and a predicted density of 1.287±0.06 g/cm3 . Its pKa value is predicted to be 4.00±0.10 .Applications De Recherche Scientifique
Oxidative Cleavage and Synthesis
Benzylic ethers and related substrates can be oxidatively cleaved using oxoammonium salts to yield aromatic aldehydes and alcohols, which are further oxidized to carboxylic acids and ketones, respectively. This reaction showcases the utility of benzylic ethers in organic synthesis, particularly in the stepwise construction of complex molecules from simpler precursors (Pradhan, Bobbitt, & Bailey, 2009).
Catalytic Enantioselective Synthesis
The enantioselective synthesis of benzylic ethers through chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols represents a novel approach in the construction of bioactive molecules. This methodology emphasizes the role of benzylic ethers as intermediates in the development of enantioselective synthetic strategies (Ziegler & Fu, 2016).
Enzyme Coupling to Solid Supports
Benzylic ethers and related functional groups have been utilized in the coupling of enzymes to cellulose, using chloro-s-triazines. This application demonstrates the importance of benzylic ethers in biotechnology, particularly in immobilizing enzymes for various industrial processes (Kay & Crook, 1967).
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions
Secondary benzylic ethers can undergo stereospecific substitution reactions with Grignard reagents in the presence of nickel catalysts. This process allows for the enantioselective synthesis of diarylethanes, highlighting the synthetic versatility of benzylic ethers in constructing stereochemically complex molecules (Taylor, Swift, Waetzig, & Jarvo, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBGKWWMRINLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)


![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![2-(4-chlorophenyl)-5-methyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2837126.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

